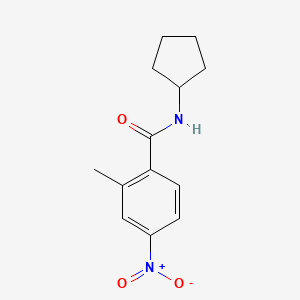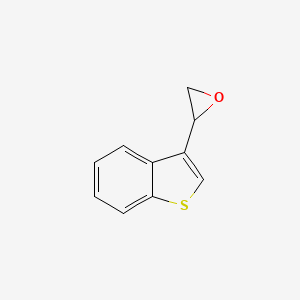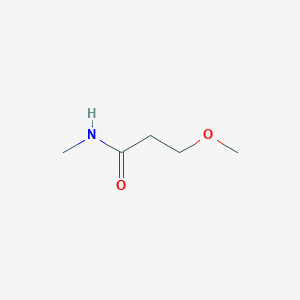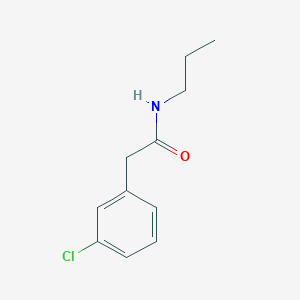
1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is an organic compound characterized by the presence of bromine, chlorine, and a urea moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea typically involves the reaction of 5-bromo-2-chloroaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process that includes the bromination and chlorination of aniline derivatives, followed by urea formation. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogens.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed, depending on the desired transformation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
1-(5-Bromo-2-chlorophenyl)-3,3-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(5-Bromo-2-chlorophenyl)-3,3-dimethylguanidine: Contains a guanidine group instead of the urea moiety.
Uniqueness: 1-(5-Bromo-2-chlorophenyl)-3,3-dimethylurea is unique due to its specific combination of bromine, chlorine, and urea functionalities, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(5-bromo-2-chlorophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c1-13(2)9(14)12-8-5-6(10)3-4-7(8)11/h3-5H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDTJKPMSVBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7942422.png)









